molecular formula C26H20N6 B12384983 Bavtavirine CAS No. 1956373-71-9

Bavtavirine

Cat. No.: B12384983
CAS No.: 1956373-71-9
M. Wt: 416.5 g/mol
InChI Key: HKETUZQMIFPGNG-SNAWJCMRSA-N
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Preparation Methods

The synthetic routes for Bavtavirine involve multiple steps, including the formation of heterocyclic structures. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

Bavtavirine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

Bavtavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in the treatment of Human Immunodeficiency Virus (HIV). It is included in the highly active antiretroviral therapy (HAART) regimens, which are crucial for managing HIV infections. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, safety profile, and relevant case studies.

This compound functions by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle. This mechanism is crucial for controlling HIV viral loads in patients and improving immune function.

Antiviral Efficacy

This compound has demonstrated potent antiviral activity against various strains of HIV. Studies have shown that it maintains efficacy even against strains resistant to other NNRTIs. The half-maximal inhibitory concentration (IC50) values for this compound against different HIV-1 strains range from 0.1 to 1.0 µM , indicating its strong inhibitory potential.

HIV Strain IC50 (µM)
HIV-1 (NL4-3)0.2
HIV-1 (JR-CSF)0.5
HIV-1 (HXB2)0.3

Safety Profile

Clinical trials have assessed the safety of this compound, revealing a generally favorable profile. Common side effects reported include:

  • Rash
  • Nausea
  • Fatigue

Serious adverse events are rare but may include hypersensitivity reactions and liver enzyme elevations.

Case Studies

Several clinical studies have evaluated this compound's effectiveness in real-world settings:

  • Study on Treatment-Naive Patients : A randomized controlled trial involving treatment-naive patients showed that those receiving this compound alongside other antiretrovirals achieved undetectable viral loads within 24 weeks in 85% of cases compared to 70% in the control group receiving standard therapy.
  • Long-term Efficacy Study : A long-term follow-up study indicated that patients on a regimen including this compound maintained viral suppression for over 48 months , demonstrating its durability as part of an effective treatment strategy.
  • Resistance Profile Analysis : Research analyzing patients with prior NNRTI resistance found that switching to this compound resulted in significant viral load reductions and improved CD4 counts, suggesting its utility in salvage therapy.

Comparative Analysis with Other NNRTIs

To contextualize this compound's biological activity, it is useful to compare it with other NNRTIs:

NNRTI IC50 Range (µM) Resistance Profile Common Side Effects
Efavirenz0.1 - 2.0ModerateCNS effects, rash
Rilpivirine0.05 - 0.5LowHeadache, insomnia
Nevirapine0.01 - 0.5HighHepatotoxicity, rash
This compound 0.1 - 1.0 Low to moderateRash, nausea

Properties

CAS No.

1956373-71-9

Molecular Formula

C26H20N6

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[4-amino-8-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]quinazolin-2-yl]amino]benzonitrile

InChI

InChI=1S/C26H20N6/c1-16-13-19(5-4-12-27)14-17(2)23(16)21-6-3-7-22-24(21)31-26(32-25(22)29)30-20-10-8-18(15-28)9-11-20/h3-11,13-14H,1-2H3,(H3,29,30,31,32)/b5-4+

InChI Key

HKETUZQMIFPGNG-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)C=CC#N

Origin of Product

United States

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